molecular formula C12H16N2O B8563035 1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, (alphaS)- CAS No. 86138-19-4

1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, (alphaS)-

Cat. No. B8563035
CAS RN: 86138-19-4
M. Wt: 204.27 g/mol
InChI Key: OGNJZVNNKBZFRM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, (alphaS)-” is a chemical compound with the molecular formula C11H14N2 . It is also known as 5-Methoxy-N-methyl-N- (1-methylethyl)-1H-indole-3-ethanamine .


Molecular Structure Analysis

The molecular structure of “1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, (alphaS)-” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. Attached to this indole ring is an ethanamine group with a methoxy group at the 5-position and a methyl group at the alpha position .


Physical And Chemical Properties Analysis

The molecular weight of “1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, (alphaS)-” is 174.2423 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found .

properties

CAS RN

86138-19-4

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(2S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m0/s1

InChI Key

OGNJZVNNKBZFRM-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)OC)N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N

Origin of Product

United States

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